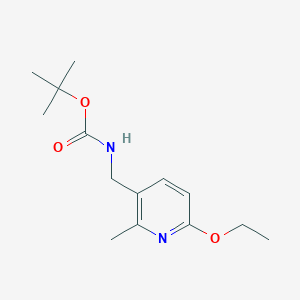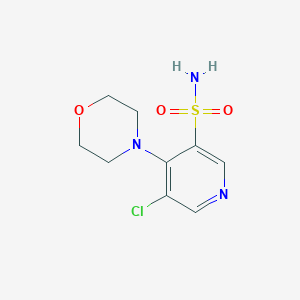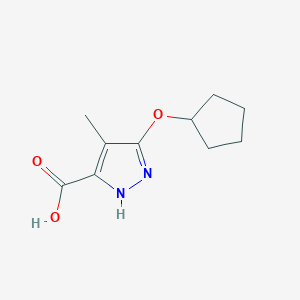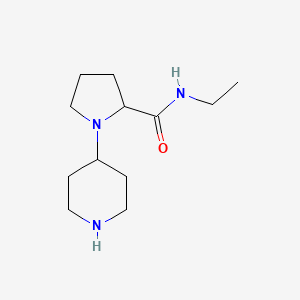![molecular formula C10H12N2O2 B11810007 7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)
7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazole family, which is known for its broad range of biological activities and applications in medicinal chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one can be achieved through several synthetic routes. One common method involves the Van Leusen Imidazole Synthesis, which allows the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC) . This reaction can be expanded to a two-step synthesis where the aldimine is generated in situ by condensation of an amine with an aldehyde.
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions and condensation reactions. These methods are advantageous due to their efficiency and the ability to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals are commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted imidazole derivatives .
Scientific Research Applications
7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various biomolecules and influencing their activity. This interaction can lead to changes in cellular processes, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent properties and versatility in various applications.
Imidazo[1,2-a]pyrazine: Acts as a versatile scaffold in organic synthesis and drug development.
Uniqueness
7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-(cyclopropanecarbonyl)-1,2,3,6-tetrahydropyrrolo[1,2-a]imidazol-5-one |
InChI |
InChI=1S/C10H12N2O2/c13-8-5-7(9(14)6-1-2-6)10-11-3-4-12(8)10/h6,11H,1-5H2 |
InChI Key |
AGUIWJNPGFYTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C3NCCN3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


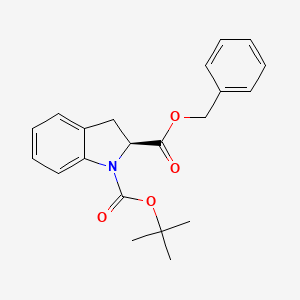
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)
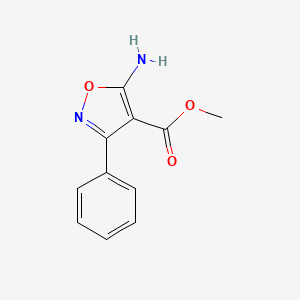
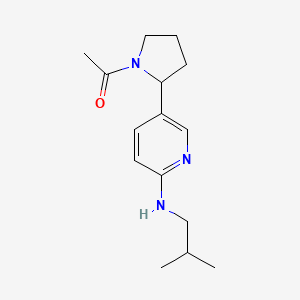
![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)
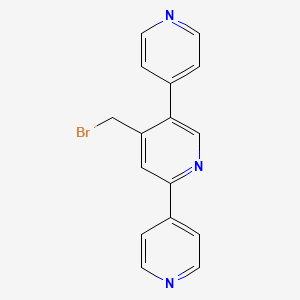

![2-cyclopropyl-N-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11809977.png)
